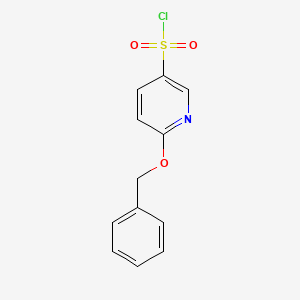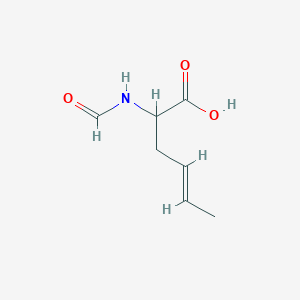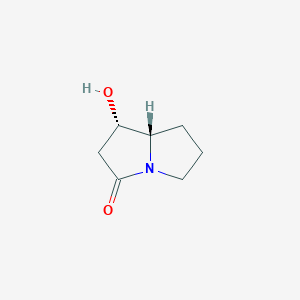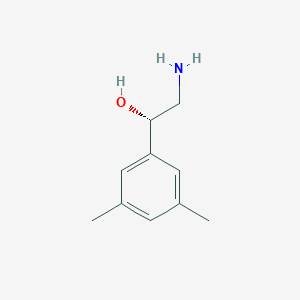
(1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol: is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 3,5-dimethylphenyl substituent. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-dimethylbenzaldehyde.
Reductive Amination: The 3,5-dimethylbenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination and hydroxylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Substituted amino alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Chiral Ligands: (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol is used as a building block in the synthesis of chiral ligands for asymmetric catalysis.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of enzymes involved in metabolic pathways.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Chemical Intermediates: The compound is used as an intermediate in the production of various fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with a different three-dimensional arrangement.
2-amino-1-(3,5-dimethylphenyl)ethanol: A non-chiral version of the compound.
3,5-dimethylphenylalanine: An amino acid derivative with a similar aromatic substituent.
Uniqueness: (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
Clave InChI |
ODOLMCVMBQOBPL-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)[C@@H](CN)O)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(CN)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


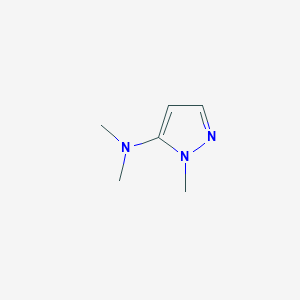
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
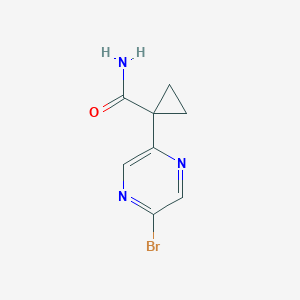
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)



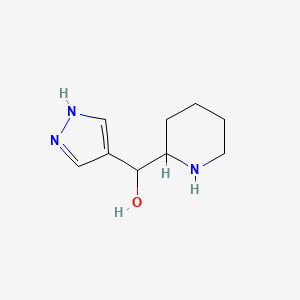
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
